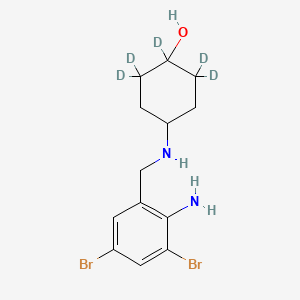

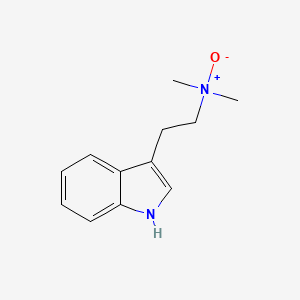

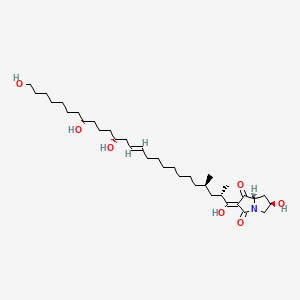

N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine

Vue d'ensemble

Description

Le Despropionyl méta-chlorofentanyl est un composé opioïde synthétique dont la structure est similaire à celle du fentanyl. Il est principalement utilisé comme étalon de référence analytique dans la recherche et les applications médico-légales. Le composé est connu pour ses puissantes propriétés analgésiques et est souvent étudié dans le contexte des interactions avec les récepteurs opioïdes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Despropionyl méta-chlorofentanyl implique plusieurs étapes clés :

Formation du cycle pipéridine : L'étape initiale implique la formation du cycle pipéridine, qui est un motif structurel courant dans de nombreux opioïdes synthétiques.

Introduction du groupe phénéthyle : Le groupe phénéthyle est introduit par une série de réactions d'alkylation.

Chloration : Le groupe méta-chloro est introduit par une réaction de chloration, généralement à l'aide de réactifs comme le chlorure de thionyle ou le pentachlorure de phosphore.

Assemblage final : L'étape finale implique le couplage du cycle pipéridine avec le groupe phénéthyle chloré dans des conditions contrôlées.

Méthodes de production industrielle : La production industrielle du Despropionyl méta-chlorofentanyl suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le Despropionyl méta-chlorofentanyl subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant ainsi l'activité du composé.

Substitution : Des réactions de substitution halogénée peuvent se produire, conduisant à différents analogues

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des agents halogénants comme le chlorure de thionyle sont employés

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues oxydés, réduits et substitués du Despropionyl méta-chlorofentanyl .

4. Applications de la recherche scientifique

Le Despropionyl méta-chlorofentanyl est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il sert d'étalon de référence pour les méthodes analytiques, notamment la spectrométrie de masse et la chromatographie.

Biologie : Le composé est utilisé pour étudier les interactions avec les récepteurs opioïdes et les voies de transduction du signal.

Médecine : La recherche se concentre sur ses propriétés analgésiques et ses applications thérapeutiques potentielles.

Industrie : Il est utilisé dans le développement de nouveaux opioïdes synthétiques et en toxicologie médico-légale

5. Mécanisme d'action

Le Despropionyl méta-chlorofentanyl exerce ses effets en se liant aux récepteurs opioïdes du système nerveux central. Cette liaison inhibe la libération de neurotransmetteurs, conduisant à une analgésie et à une sédation. Les principales cibles moléculaires sont les récepteurs mu-opioïdes, qui sont impliqués dans la modulation de la douleur et les voies de la récompense .

Composés similaires :

Fentanyl : Un opioïde synthétique puissant aux propriétés analgésiques similaires.

Carfentanil : Un analogue extrêmement puissant utilisé en médecine vétérinaire.

Alfentanil : Un opioïde synthétique à action rapide utilisé en anesthésie

Unicité : Le Despropionyl méta-chlorofentanyl est unique en raison de ses modifications structurelles spécifiques, qui lui confèrent des propriétés pharmacologiques distinctes. Sa substitution méta-chloro le différencie des autres analogues du fentanyl, affectant son affinité de liaison et sa stabilité métabolique .

Applications De Recherche Scientifique

Despropionyl meta-Chlorofentanyl is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a reference standard for analytical methods, including mass spectrometry and chromatography.

Biology: The compound is used to study opioid receptor interactions and signal transduction pathways.

Medicine: Research focuses on its analgesic properties and potential therapeutic applications.

Industry: It is used in the development of new synthetic opioids and in forensic toxicology

Mécanisme D'action

Despropionyl meta-Chlorofentanyl exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The primary molecular targets are the mu-opioid receptors, which are involved in pain modulation and reward pathways .

Comparaison Avec Des Composés Similaires

Fentanyl: A potent synthetic opioid with similar analgesic properties.

Carfentanil: An extremely potent analog used in veterinary medicine.

Alfentanil: A fast-acting synthetic opioid used in anesthesia

Uniqueness: Despropionyl meta-Chlorofentanyl is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its meta-chloro substitution differentiates it from other fentanyl analogs, affecting its binding affinity and metabolic stability .

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2/c20-17-7-4-8-19(15-17)21-18-10-13-22(14-11-18)12-9-16-5-2-1-3-6-16/h1-8,15,18,21H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKHYLYZXSVXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC(=CC=C2)Cl)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401036848 | |

| Record name | Despropionyl m-Chlorofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307806-90-1 | |

| Record name | Despropionyl m-Chlorofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)

![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)